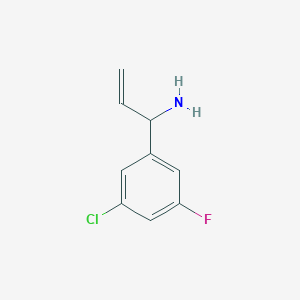
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of arylalkenes and contains both a chlorine and a fluorine substituent on the phenyl ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is through the reaction of 3-amino-1-propene (CAS: 107-11-9) with a suitable chlorinated and fluorinated benzaldehyde. The reaction proceeds via an alkylation process, resulting in the formation of the target compound .
Reaction Conditions: The reaction typically occurs under anhydrous conditions using a suitable solvent (such as chloroform or dichloromethane ) and a base (such as sodium hydroxide or potassium carbonate ). The reaction temperature is usually maintained around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for industrial production.
Chemical Reactions Analysis
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-amine can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction can yield the corresponding secondary amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like , , and are commonly used in these reactions.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various organic transformations.
- Potential applications in drug discovery due to its structural features.
- May interact with biological targets (e.g., enzymes, receptors).
- Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs to this compound, it shares some features with other arylalkenes and amines. its unique combination of chlorine, fluorine, and amino groups sets it apart from most related compounds.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI Key |
GUTBGZJQOUGCBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
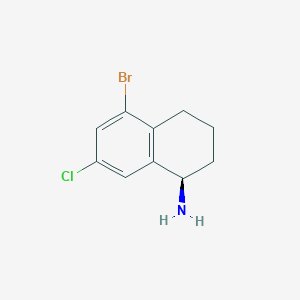
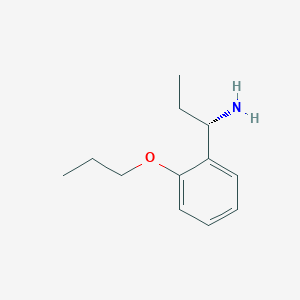
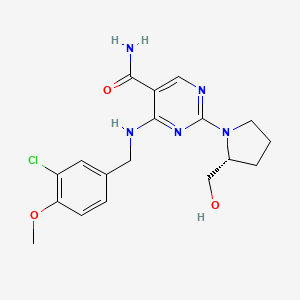
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
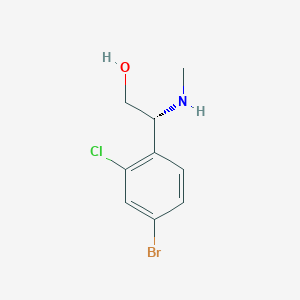
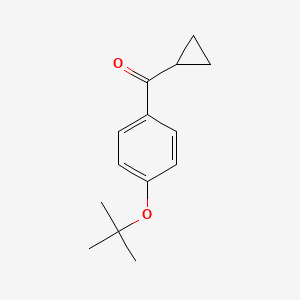
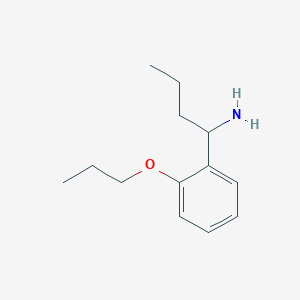
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)
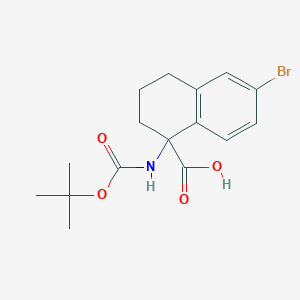
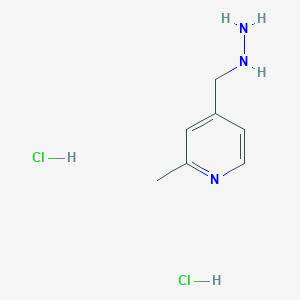
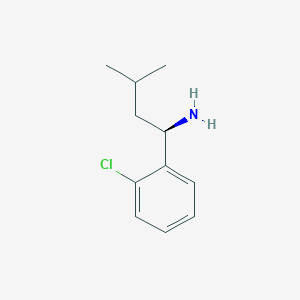
![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
